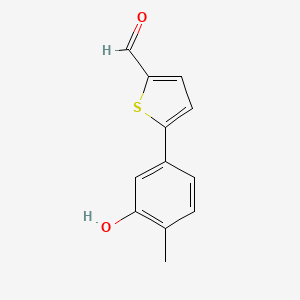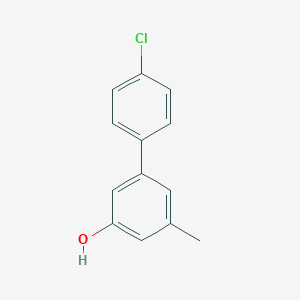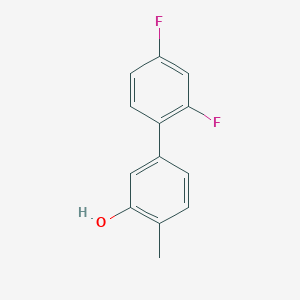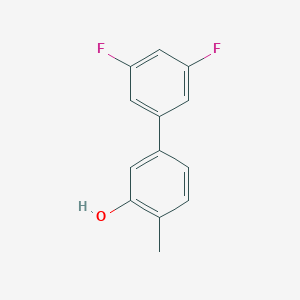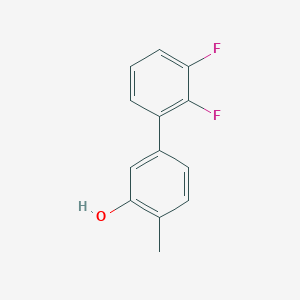
5-(2-Chlorophenyl)-3-methylphenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-Chlorophenyl)-3-methylphenol, 95% (5-CMP) is an organochlorine compound that has been widely used in scientific research and laboratory experiments due to its unique properties. It is a colorless, volatile, and slightly water-soluble liquid that has a faint, sweet odor. It is primarily used as a reagent for the synthesis of other compounds and has been studied for its potential applications in medicine, biochemistry, and pharmacology.
科学研究应用
5-(2-Chlorophenyl)-3-methylphenol, 95% has many potential applications in scientific research. It has been studied for its potential use as an antifungal agent and as a pesticide. It has also been studied for its ability to inhibit the growth of certain types of bacteria and viruses. In addition, 5-(2-Chlorophenyl)-3-methylphenol, 95% has been investigated as a possible treatment for cancer and other diseases. It has also been studied as a potential therapeutic agent for the treatment of certain neurological disorders.
作用机制
The mechanism of action of 5-(2-Chlorophenyl)-3-methylphenol, 95% is not fully understood. However, it is believed to act as a pro-oxidant, meaning that it can produce reactive oxygen species (ROS) which can cause oxidative damage to cells. This oxidative damage is believed to be the mechanism by which 5-(2-Chlorophenyl)-3-methylphenol, 95% is able to inhibit the growth of certain types of bacteria and viruses. In addition, 5-(2-Chlorophenyl)-3-methylphenol, 95% is believed to have an immunomodulatory effect, meaning that it can modify the immune system’s response to certain antigens.
Biochemical and Physiological Effects
5-(2-Chlorophenyl)-3-methylphenol, 95% is known to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain types of bacteria and viruses, as well as to have an immunomodulatory effect. In addition, it has been shown to have anti-inflammatory and anti-cancer properties. It has also been studied for its potential to reduce the risk of cardiovascular disease and to improve cognitive function.
实验室实验的优点和局限性
5-(2-Chlorophenyl)-3-methylphenol, 95% has many advantages for laboratory experiments. It is a relatively inexpensive and easy to obtain reagent, and it has a wide range of potential applications. In addition, it has a low toxicity and is relatively stable in the presence of light and air. However, it does have some limitations. For example, it is not very soluble in water and can be difficult to purify. In addition, it can be difficult to control the reaction conditions to obtain the desired product.
未来方向
There are many potential future directions for 5-(2-Chlorophenyl)-3-methylphenol, 95% research. It could be further studied for its potential applications in medicine, biochemistry, and pharmacology. In addition, it could be studied for its potential to reduce the risk of cardiovascular disease and to improve cognitive function. It could also be studied for its potential to be used as an antifungal agent and as a pesticide. Finally, it could be studied for its potential to be used as a therapeutic agent for the treatment of certain neurological disorders.
合成方法
5-(2-Chlorophenyl)-3-methylphenol, 95% can be synthesized by a variety of methods. The most common method is a reaction between chlorobenzene and 3-methylphenol in the presence of an acid catalyst. This reaction produces a mixture of 5-(2-Chlorophenyl)-3-methylphenol, 95% and 2-chlorophenol as the major products, with trace amounts of other by-products. The reaction can be carried out in either a batch or continuous process depending on the desired yield and purity. The reaction can also be carried out in the presence of a base such as sodium hydroxide to further increase the yield of 5-(2-Chlorophenyl)-3-methylphenol, 95%.
属性
IUPAC Name |
3-(2-chlorophenyl)-5-methylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO/c1-9-6-10(8-11(15)7-9)12-4-2-3-5-13(12)14/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLPWZSFEBOAYAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80683774 |
Source


|
| Record name | 2'-Chloro-5-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80683774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261893-22-4 |
Source


|
| Record name | 2'-Chloro-5-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80683774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


